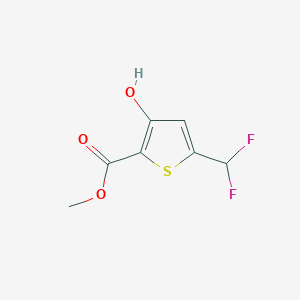

![molecular formula C8H14O4S B2839836 Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 1250794-30-9](/img/structure/B2839836.png)

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

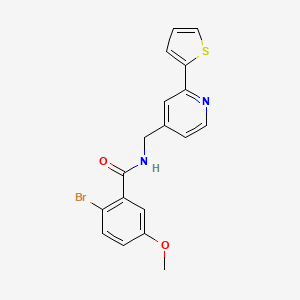

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate, also known as Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate, is an organic compound . It has a linear formula of H3CO2CCH2SCH2CH2CO2C2H5 . The molecular weight of this compound is 206.26 .

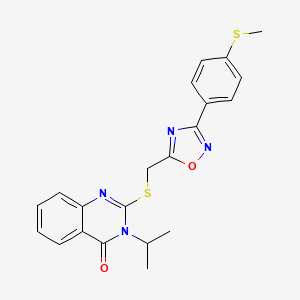

Molecular Structure Analysis

The molecular structure of Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate consists of a methoxy group (OCH3), a carbonyl group (C=O), a sulfanyl group (SH), and a propanoate group (CH2CH2CO2) attached to an ethyl group (C2H5) .Physical And Chemical Properties Analysis

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate has a boiling point of 255-256 °C . Its refractive index is 1.4710 . The compound has a bulk density of 1.119 g/mL .Wissenschaftliche Forschungsanwendungen

Organophosphorus Compound Studies

Pedersen and Lawesson (1974) explored the reactivity of 3-oxo esters, including those related to Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate, in producing derivatives of 1,2-dithiole-3-thiones. These compounds have potential applications in the synthesis of organophosphorus compounds (Pedersen & Lawesson, 1974).

Catalysis and Methoxycarbonylation

Clegg et al. (1999) described a highly active and selective catalyst for producing methyl propanoate via the methoxycarbonylation of ethene. This process may utilize similar compounds to Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate (Clegg et al., 1999).

Surface Analysis and Detection Techniques

Groenewold et al. (1995) investigated the use of static SIMS (Secondary Ion Mass Spectrometry) for detecting compounds like Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate on environmental surfaces, demonstrating its potential in monitoring applications (Groenewold et al., 1995).

Anticancer Research

Leese et al. (2005) conducted research on estrogen-3-O-sulfamates, closely related to Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate, showing their potential as multitargeted anticancer agents. This suggests a role for similar compounds in cancer research and therapy (Leese et al., 2005).

Environmental Biodegradation

Steffan et al. (1997) studied the biodegradation of gasoline oxygenates by propane-oxidizing bacteria. This research indicates the potential environmental applications of Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate in the bioremediation of similar organic compounds (Steffan et al., 1997).

Crystal Packing and Molecular Interactions

Zhang et al. (2011) explored the crystal packing of ethyl cyanoamino propenoates, highlighting the role of nontraditional interactions such as N⋯π and O⋯π. Studies like these can provide insight into the molecular interactions of Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate (Zhang et al., 2011).

Polymer Chemistry

Lee et al. (2003) synthesized amphiphilic copolymers, indicating the potential use of Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate in polymer chemistry for the creation of diverse polymeric materials (Lee et al., 2003).

Eigenschaften

IUPAC Name |

ethyl 2-(2-methoxy-2-oxoethyl)sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-4-12-8(10)6(2)13-5-7(9)11-3/h6H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPRQOSHVSLOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2839760.png)

![1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2839771.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2839775.png)